Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate: Technical Profile & Synthesis Guide
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate: Technical Profile & Synthesis Guide
This technical guide details the chemical structure, synthesis, and properties of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate , a specialized heterocyclic intermediate used in medicinal chemistry.
Executive Summary
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a functionalized thiazole derivative serving as a critical building block in the synthesis of bioactive small molecules. Characterized by an
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a 1,3-thiazole core substituted at the 4-position with an ethyl group and at the 2-position with an ethyl glyoxylate side chain.
| Attribute | Detail |
| IUPAC Name | Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
| Molecular Formula | |
| Molecular Weight | 213.25 g/mol |
| Core Scaffold | 1,3-Thiazole |
| Key Functional Groups | |
| SMILES | CCOC(=O)C(=O)c1nc(CC)cs1 |
Structural Features[2][3][4][5][6][7][8][9][10]
-
Thiazole Ring: A planar, aromatic heterocycle acting as an electron-withdrawing group relative to the ethyl side chain but electron-donating relative to the carbonyls.
-
-Keto Ester: The C2-substituent provides a highly reactive 1,2-dicarbonyl system. The ketone carbonyl at the
-position is activated by the adjacent ester and the electron-deficient thiazole ring (C2 is the most electron-deficient position). -
4-Ethyl Group: Provides lipophilicity and steric bulk, influencing binding affinity in protein pockets (e.g., ATP-binding sites).
Synthesis & Production Protocols
While Hantzsch synthesis is common for thiazoles, introducing the 2-oxoacetate moiety directly is challenging via cyclization. The most robust, field-proven protocol involves C2-selective lithiation followed by electrophilic trapping with diethyl oxalate.
Method: C2-Lithiation and Acylation
This protocol leverages the acidity of the C2 proton in 4-substituted thiazoles.
Reagents:
-
Starting Material: 4-Ethylthiazole (commercially available or synthesized via Hantzsch condensation of thioformamide and 1-bromo-2-butanone).
-
Base:
-Butyllithium ( -BuLi), 2.5M in hexanes. -
Electrophile: Diethyl oxalate (anhydrous).
-
Solvent: THF (dry, oxygen-free).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Lithiation: Add 4-ethylthiazole (1.0 eq) to the flask. Dropwise add
-BuLi (1.1 eq) over 15 minutes, maintaining temperature below -70°C.-
Mechanistic Insight: The C2 proton is the most acidic (
) due to the inductive effect of adjacent N and S atoms. Deprotonation generates the 2-lithio-4-ethylthiazole species.
-
-
Incubation: Stir at -78°C for 30–45 minutes to ensure complete lithiation. The solution typically turns yellow/orange.
-
Acylation: In a separate vessel, dissolve diethyl oxalate (1.5 eq) in THF and cool to -78°C. Cannulate the lithiated thiazole solution into the diethyl oxalate solution rapidly.
-
Critical Control: Inverse addition (nucleophile to electrophile) prevents double addition (formation of the diketone dimer).
-
-
Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Figure 1: Synthetic pathway via C2-lithiation and electrophilic trapping with diethyl oxalate.
Physicochemical Properties (Predicted)
Due to the specific nature of this derivative, experimental constants are often approximated from close analogs (e.g., ethyl 2-(thiazol-2-yl)-2-oxoacetate).
| Property | Value (Estimated) | Note |
| Physical State | Yellowish Oil or Low-melting Solid | Conjugation extends color |
| Boiling Point | 310°C ± 25°C | At 760 mmHg |
| Density | 1.25 ± 0.1 g/cm³ | |
| LogP | 1.45 | Lipophilic, membrane permeable |
| Flash Point | >110°C | |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
| pKa | N/A (No ionizable protons) |
Reactivity & Applications in Drug Discovery
The
Condensation Reactions
The 1,2-dicarbonyl system reacts avidly with binucleophiles:
-
With Hydrazines: Reacts with hydrazine hydrate or phenylhydrazine to form hydrazones , which can cyclize to form 1,2,4-triazin-5-ones .
-
With Diamines: Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines substituted with the thiazole ring.
Decarbonylation
Under thermal or catalytic conditions (Rh/Pd), the
Biological Significance[3][12]
-
Kinase Inhibition: The 2-acylthiazole motif mimics the adenine ring of ATP in certain kinase inhibitors.
-
Antibiotics: Analogous to the side chains of 3rd-generation cephalosporins (e.g., Cefixime), though those typically possess an amino group at C2. This ethyl analog serves as a lipophilic isostere for structure-activity relationship (SAR) studies.
Figure 2: Divergent synthesis applications of the core molecule.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The
-keto ester is moisture-sensitive and prone to hydrolysis to the corresponding glyoxylic acid. -
Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or hydrolysis).
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft. Link
-
Lithiation of Thiazoles: Iddon, B. (1995). "Lithiation of Five-Membered Heteroaromatic Compounds: The Thiazole Group". Heterocycles. Link
-
Reactivity of Diethyl Oxalate: Garratt, P. J. (2001).[2] "Diethyl Oxalate".[3][4][2][5] Encyclopedia of Reagents for Organic Synthesis. Link
-
Thiazole Properties: PubChem Compound Summary for Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (Analogous Chemistry). Link
Sources
- 1. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]
- 2. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. on reaction with diethyl oxalate forms: [allen.in]
- 5. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
